molecular formula C8H12N4O2 B2703719 Methyl 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 1699037-37-0

Methyl 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B2703719
CAS No.: 1699037-37-0
M. Wt: 196.21
InChI Key: QUKPCTLYCSVPPJ-UHFFFAOYSA-N
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Description

Methyl 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and a methyl ester functional group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-1,2,4-triazole with ethyl acetoacetate in the presence of a base, followed by esterification to obtain the methyl ester derivative . The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile, with catalysts like acetic anhydride and pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the cell cycle. This leads to cell cycle arrest and apoptosis in cancer cells . The specific pathways involved include the inhibition of CDK2/cyclin A2 complex, which is crucial for the progression of the cell cycle from the G1 to the S phase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its specific substitution pattern and the presence of the methyl ester group, which can influence its reactivity and biological activity. Its ability to inhibit CDKs selectively makes it a valuable compound in cancer research .

Biological Activity

Methyl 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a compound belonging to the class of triazolo-pyrimidines. This class has garnered significant interest due to its diverse biological activities, particularly in oncology and virology. The compound's structure suggests potential interactions with various biological targets, leading to its evaluation in several studies for anticancer and antiviral properties.

  • IUPAC Name : this compound
  • CAS Number : 1702034-96-5
  • Molecular Formula : C₇H₈N₄O₂
  • Molecular Weight : 168.20 g/mol

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of its anticancer and antiviral properties.

Anticancer Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit notable antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
  • Key Findings :
    • Compounds related to this structure demonstrated IC₅₀ values ranging from 0.24 μM to 9.58 μM across different cell lines.
    • Specific derivatives were shown to induce apoptosis and cell cycle arrest at the G2/M phase by inhibiting key signaling pathways such as ERK and AKT .
CompoundCell LineIC₅₀ (μM)Mechanism of Action
H12MGC-8039.47ERK pathway inhibition
H12HCT-1169.58Apoptosis induction
H12MCF-713.1G2/M phase arrest

Antiviral Activity

The compound has also been investigated for its antiviral properties:

  • Target Virus : Influenza A virus.
  • Mechanism : Compounds derived from triazolo-pyrimidines disrupt the interaction between viral proteins involved in RNA polymerase activity.

In a study focusing on the PA-PB1 interface of influenza A virus polymerase, it was found that certain derivatives effectively inhibited viral replication by preventing protein-protein interactions critical for viral assembly .

Case Studies

  • Synthesis and Evaluation of Anticancer Agents :
    A series of triazolo-pyrimidine derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines. The most potent compounds showed significant inhibition of cell growth and induced apoptosis through modulation of the ERK signaling pathway .
  • Antiviral Activity Against Influenza :
    In a study assessing the antiviral potential of triazolo-pyrimidine derivatives against influenza A virus, certain compounds demonstrated effective binding to the PA protein of the virus, significantly reducing viral replication rates in vitro .

Properties

IUPAC Name

methyl 5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c1-5-3-4-12-8(9-5)10-6(11-12)7(13)14-2/h5H,3-4H2,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKPCTLYCSVPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN2C(=NC(=N2)C(=O)OC)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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